molecular formula C20H19N5O4S B12185710 Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- CAS No. 1010904-99-0

Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)-

Cat. No.: B12185710
CAS No.: 1010904-99-0
M. Wt: 425.5 g/mol
InChI Key: ATDZUPRXLBFCMS-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- is a complex organic compound that features a unique combination of benzoxadiazole, piperazine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzoxadiazole and indole intermediates, followed by their coupling with piperazine under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and benzoxadiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.

    Biology: It is employed in the study of biological pathways and as a fluorescent marker due to the benzoxadiazole moiety.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent or in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety can act as a fluorescent probe, while the indole and piperazine groups may interact with biological receptors or enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(3,4-dimethoxyphenyl)-
  • [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone

Uniqueness

Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety, in particular, enhances its potential for biological activity and therapeutic applications compared to similar compounds.

This detailed article provides a comprehensive overview of Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1010904-99-0

Molecular Formula

C20H19N5O4S

Molecular Weight

425.5 g/mol

IUPAC Name

1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone

InChI

InChI=1S/C20H19N5O4S/c26-19(12-14-13-21-16-5-2-1-4-15(14)16)24-8-10-25(11-9-24)30(27,28)18-7-3-6-17-20(18)23-29-22-17/h1-7,13,21H,8-12H2

InChI Key

ATDZUPRXLBFCMS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC5=NON=C54

Origin of Product

United States

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